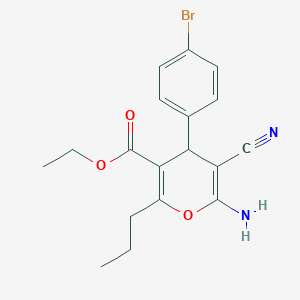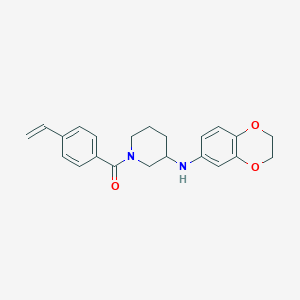
butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is also known as NPD, and its molecular formula is C20H17NO7.
Applications De Recherche Scientifique
Butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate has numerous scientific research applications. It is widely used in the field of organic chemistry as a building block for the synthesis of other compounds. It is also used in the development of fluorescent sensors for the detection of metal ions such as copper and mercury. NPD has been shown to have potential applications in the field of photovoltaics as a sensitizer for dye-sensitized solar cells. Additionally, NPD has been studied for its potential use as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is not well understood. However, it is believed that NPD may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate are not well studied. However, some studies have shown that NPD may have anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. NPD has also been shown to have antioxidant properties, which could potentially be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is its ease of synthesis. This makes it a popular compound for use in lab experiments. Additionally, NPD has a high melting point, which makes it stable at high temperatures. However, one limitation of NPD is its poor solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are numerous future directions for the study of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate. One potential area of research is the development of more efficient synthesis methods for NPD. Additionally, further studies are needed to fully understand the mechanism of action of NPD and its potential applications in various fields. Future research could also focus on the development of new derivatives of NPD with improved solubility and other desirable properties. Finally, more studies are needed to determine the safety and toxicity of NPD, particularly in vivo.
In conclusion, butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a versatile compound with numerous scientific research applications. Its ease of synthesis and stability at high temperatures make it a popular compound for use in lab experiments. While much is still unknown about its mechanism of action and biochemical and physiological effects, NPD has shown promise in various fields, including organic chemistry, photovoltaics, and anti-cancer research. Further studies are needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves the condensation reaction between 4-nitrobenzaldehyde and dimedone in the presence of a base such as sodium hydroxide. The resulting product is then esterified with butyl alcohol to obtain the final product. The synthesis method of NPD is relatively simple and straightforward, making it a popular compound for research purposes.
Propriétés
IUPAC Name |
butyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-2-3-10-27-19(24)12-4-9-15-16(11-12)18(23)20(17(15)22)13-5-7-14(8-6-13)21(25)26/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSTIPHCZHEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
methyl]amine](/img/structure/B4932858.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4932883.png)

![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)
![3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)
![N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)
![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)